molecular formula C7H9F2N3 B8662616 2-Pyrimidinamine, 4,6-difluoro-N-propyl- CAS No. 130866-82-9

2-Pyrimidinamine, 4,6-difluoro-N-propyl-

Cat. No.: B8662616
CAS No.: 130866-82-9
M. Wt: 173.16 g/mol
InChI Key: ZHCKTFLFPMGSDY-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4,6-difluoro-N-propyl- (molecular formula C₇H₁₀F₂N₃, molecular weight 174.18 g/mol) is a pyrimidine derivative featuring a fluorine atom at positions 4 and 6 of the aromatic ring and a propyl group attached to the amino nitrogen at position 2.

Properties

CAS No.

130866-82-9

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

4,6-difluoro-N-propylpyrimidin-2-amine

InChI

InChI=1S/C7H9F2N3/c1-2-3-10-7-11-5(8)4-6(9)12-7/h4H,2-3H2,1H3,(H,10,11,12)

InChI Key

ZHCKTFLFPMGSDY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=CC(=N1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidinamine Derivatives

Structural and Functional Differences

The table below highlights key structural variations and inferred properties of 4,6-difluoro-N-propyl-2-pyrimidinamine compared to analogous compounds:

Compound Name Substituents (Positions 4,6) N-Substituent Key Applications Notable Properties References
4,6-Difluoro-N-propyl-2-pyrimidinamine Fluorine, Fluorine Propyl (Inferred) Fungicide High electronegativity, moderate lipophilicity, potential metabolic instability
Cyprodinil Cyclopropyl, Methyl Phenyl Fungicide (broad-spectrum) Persistent residue in crops, systemic action
Pyrimethanil Methyl, Methyl Phenyl Fungicide (fruit crops) Systemic activity, metabolizes to 2-amino-4,6-dimethylpyrimidine
Mepanipyrim Methyl, 1-Propynyl Phenyl Fungicide Acetylenic group enhances binding to fungal cytochrome P450 enzymes
2-Amino-4,6-dichloropyrimidine Chlorine, Chlorine Unsubstituted (H) Chemical intermediate Reactive sites for nucleophilic substitution; used in synthesis
Key Observations:

Substituent Effects: Fluorine vs. In contrast, methyl groups (pyrimethanil) enhance lipophilicity, aiding membrane penetration, while chlorine (2-amino-4,6-dichloropyrimidine) provides reactive sites for further chemical modifications . N-Substituent: The N-propyl group in the target compound may reduce environmental persistence compared to phenyl-substituted analogs (e.g., cyprodinil), as alkyl chains are more susceptible to oxidative degradation than aromatic rings .

Biological Activity: Pyrimethanil and cyprodinil inhibit methionine biosynthesis in fungi, a mechanism likely shared by fluorinated analogs due to structural conservation . However, fluorine’s stronger electron-withdrawing nature might alter binding kinetics or target specificity.

Environmental and Toxicological Profiles: Pyrimethanil degrades to 2-amino-4,6-dimethylpyrimidine, a compound detected in environmental samples . The target compound’s fluorine substituents may resist hydrolysis, increasing persistence, though this requires validation. Neurotoxicity observed in zebrafish exposed to pyrimidino bithiophene pesticides (e.g., compound A6 ) underscores the need for toxicity studies on fluorinated pyrimidinamines.

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